potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate
Overview
Description
- It acts as a neurotrophic agent , stimulating the release of nerve growth factors and enhancing neuron survival in the brain .
- Its chemical structure is represented as:
C15H12KN5O4
.
Leteprinim potassium: is a and a derivative of .
Mechanism of Action
Target of Action
Leteprinim Potassium Salt is a hypoxanthine derivative that primarily targets neurons in the brain . It stimulates the release of nerve growth factors, which play a crucial role in the survival and growth of neurons .
Mode of Action
Leteprinim interacts with its neuronal targets by enhancing the release of nerve growth factors . This interaction results in the survival and growth of neurons .
Biochemical Pathways
The primary biochemical pathway affected by Leteprinim involves the production of nerve growth factors . The compound induces the production of brain-derived neurotrophic factor (BDNF) mRNA following spinal cord lesions, and nerve growth factor (NGF) mRNA production in the basal forebrain . These factors are essential for neuronal survival and growth .
Result of Action
Leteprinim Potassium Salt has been shown to have neuroprotective effects. It enhances nerve growth factor-induced neurite growth in PC12 cells and increases the production of synaptophysin . It also reduces impairments in locomotor function and decreases the amount of necrotic tissue and the number of reactive astrocytes in the spinal cord . Furthermore, it reduces hypoxia-induced decreases in neuronal density in the hippocampal CA1, CA3, and dentate gyrus regions .
Action Environment
Biochemical Analysis
Biochemical Properties
Leteprinim Potassium Salt plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it enhances nerve growth factor-induced neurite outgrowth in PC12 cells and increases the production of synaptophysin . These interactions suggest that Leteprinim Potassium Salt may modulate synaptic plasticity and neuronal growth.
Cellular Effects
Leteprinim Potassium Salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce hypoxia-induced decreases in neuronal density in the hippocampal regions and decrease the number of caspase-3 and TUNEL-positive cells in neonatal rats . These effects indicate that Leteprinim Potassium Salt may protect against neuronal damage and promote cell survival.
Molecular Mechanism
At the molecular level, Leteprinim Potassium Salt exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it induces the production of brain-derived neurotrophic factor (BDNF) mRNA and nerve growth factor (NGF) mRNA in the brain . These molecular interactions highlight the compound’s role in promoting neuroprotection and cognitive enhancement.
Temporal Effects in Laboratory Settings
The effects of Leteprinim Potassium Salt change over time in laboratory settings. The compound has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies. For instance, in a rat model of spinal crush injury, Leteprinim Potassium Salt reduced impairments in locomotor function and decreased necrotic tissue over a 21-day period . These findings suggest that the compound maintains its efficacy over extended durations.
Dosage Effects in Animal Models
The effects of Leteprinim Potassium Salt vary with different dosages in animal models. At a dose of 30 mg/kg, it enhances working memory in young mice and reduces memory errors in older mice with mild to moderate age-induced memory deficits . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Transport and Distribution
Within cells and tissues, Leteprinim Potassium Salt is transported and distributed through specific mechanisms. It is transported into the brain by a nonsaturable influx mechanism and out of the brain by a saturable efflux mechanism . These transport mechanisms ensure the compound’s effective localization and accumulation in target tissues.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Leteprinim potassium are not widely documented in the literature.
- it is available commercially, and industrial production methods likely involve specialized chemical processes.
Chemical Reactions Analysis
- Leteprinim potassium undergoes various reactions, including:
Reduction: Reduction reactions involve the addition of electrons. Leteprinim potassium may participate in such processes.
Other Transformations: Further investigations are needed to explore its reactivity.
- Common reagents and conditions are not well-documented, but research continues to uncover its chemical behavior.
- Major products formed from reactions with Leteprinim potassium remain an area of study.
Scientific Research Applications
Neuroprotection: Leteprinim potassium has shown promise in protecting neurons from damage.
Cognitive Enhancement: It enhances working memory in animal models.
Potential Therapeutic Use: Research explores its application in neurodegenerative disorders, including Alzheimer’s disease.
Cellular Defense Against Reactive Oxygen Species (ROS): Leteprinim potassium increases heme-oxygenase 1 and 2 mRNA levels, contributing to cellular defense.
Comparison with Similar Compounds
- Leteprinim potassium’s uniqueness lies in its neurotrophic properties.
- Similar compounds include other neuroprotective agents and nootropics.
Properties
IUPAC Name |
potassium;4-[3-(6-oxo-1H-purin-9-yl)propanoylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4.K/c21-11(19-10-3-1-9(2-4-10)15(23)24)5-6-20-8-18-12-13(20)16-7-17-14(12)22;/h1-4,7-8H,5-6H2,(H,19,21)(H,23,24)(H,16,17,22);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICLTPPSCUXHJT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])NC(=O)CCN2C=NC3=C2N=CNC3=O.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12KN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192564-13-9 | |
Record name | Leteprinim potassium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192564139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LETEPRINIM POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q06WU8JY4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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